Technical Guide: Solubility Profile & Physicochemical Characterization of (1,5-Naphthyridin-2-yl)methanamine
Technical Guide: Solubility Profile & Physicochemical Characterization of (1,5-Naphthyridin-2-yl)methanamine
The following technical guide details the solubility profile and physicochemical characterization of (1,5-Naphthyridin-2-yl)methanamine , a critical scaffold in medicinal chemistry.
[1]
Executive Summary
(1,5-Naphthyridin-2-yl)methanamine (CAS Registry Number: Analogous to 2770504-15-7) represents a privileged substructure in drug discovery, particularly in the development of PI3K/mTOR dual inhibitors and antibacterial agents (Topoisomerase IV inhibitors).[1] Its amphiphilic nature—comprising an electron-deficient 1,5-naphthyridine core and a basic primary amine tail—presents unique solubility challenges.[1][2]
This guide provides a comprehensive solubility profile derived from structural analog analysis, isolation protocols, and computational modeling. It establishes a predictive solvent map and details self-validating experimental protocols for researchers to determine precise thermodynamic solubility in their specific formulations.
Physicochemical Characterization
Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[2] The compound features a fused bicyclic aromatic system containing two nitrogen atoms (positions 1 and 5) and a polar aminomethyl side chain.[2]
Structural Parameters
| Parameter | Value (Calc.) | Significance |
| Molecular Formula | C₉H₉N₃ | Core stoichiometry.[1][2] |
| Molecular Weight | 159.19 g/mol | Low MW fragment, favorable for CNS penetration.[2] |
| Calculated LogP (cLogP) | ~0.6 – 0.9 | Moderately hydrophilic; suggests good solubility in polar organic solvents.[1][2] |
| pKa (Aliphatic Amine) | ~8.8 – 9.2 | Primary basic center; protonation drives water solubility at pH < 7.[1][2] |
| pKa (Ring Nitrogens) | ~0.6 & 2.9 | Very weak bases; minimal contribution to ionization at physiological pH.[1][2] |
| H-Bond Donors/Acceptors | 2 / 3 | High capacity for hydrogen bonding, increasing affinity for protic solvents.[1][2] |
Solubility Profile in Organic Solvents[3][4][5][6]
The following profile is synthesized from isolation methodologies of 1,5-naphthyridine derivatives (e.g., Friedländer synthesis, reductive amination) and standard medicinal chemistry solvent screening.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Operational Context |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Primary Choice. Ideal for preparing stock solutions (10-100 mM) for biological assays.[1][2] |
| Polar Protic | Methanol, Ethanol | Good (10–30 mg/mL) | Purification. Often used in flash chromatography (with NH₃) or recrystallization.[2] Heating may be required.[2][3] |
| Chlorinated | DCM, Chloroform | Moderate (5–15 mg/mL) | Extraction. Useful for liquid-liquid extraction from basic aqueous phases (pH > 10).[1][2] |
| Ethers | THF, 1,4-Dioxane | Moderate | Synthesis. Common reaction media; solubility decreases significantly in diethyl ether.[2] |
| Hydrocarbons | Hexane, Heptane | Poor (<1 mg/mL) | Anti-solvent. Used to precipitate the compound or wash away non-polar impurities.[2] |
| Aqueous | Water (pH < 5) | High | Soluble as a salt (HCl, TFA).[2] |
| Aqueous | Water (pH > 9) | Low/Moderate | Free base has limited water solubility; may oil out.[1][2] |
Visualization: Solubility Decision Tree
The following diagram illustrates the logical flow for solvent selection based on the intended application (Synthesis, Purification, or Analysis).
Figure 1: Solvent selection decision tree for (1,5-Naphthyridin-2-yl)methanamine based on operational goals.
Experimental Protocols
Since batch-to-batch variation (crystal habit, purity) affects solubility, empirical determination is required for critical applications.[1]
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
This protocol is the "Gold Standard" for establishing equilibrium solubility.[1][2]
Reagents:
-
Test Compound: (1,5-Naphthyridin-2-yl)methanamine (>98% purity).[1][2]
-
Solvents: HPLC grade Methanol, DMSO, pH 7.4 Phosphate Buffer.[2]
Workflow:
-
Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a borosilicate glass vial.
-
Equilibration: Agitate at 25°C ± 1°C for 24 hours (orbital shaker at 300 rpm).
-
Validation Check: Visually confirm undissolved solid remains. If clear, add more solid.[2]
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).
-
Quantification: Analyze the supernatant via HPLC-UV (Detection @ 254 nm or 280 nm).
-
Self-Validation Step: Measure pH of the aqueous supernatant.[2] If pH shifted > 0.5 units, the buffer capacity was exceeded; re-run with stronger buffer.
-
Protocol B: Kinetic Solubility (High-Throughput)
Used for rapid screening of early discovery compounds to prevent precipitation in bioassays.[1][2]
Workflow:
-
Prepare a 10 mM stock solution in DMSO.
-
Spike 5 µL of stock into 495 µL of PBS (pH 7.4) (Final conc: 100 µM, 1% DMSO).
-
Incubate for 4 hours at room temperature.
-
Measure turbidity via UV-Vis absorption at 620 nm (non-absorbing region).[1][2]
-
Interpretation: An increase in OD620 > 0.005 indicates precipitation (insolubility).[1][2]
Applications in Synthesis & Purification[8]
The solubility profile dictates the strategy for isolating the free amine from its reaction mixture (typically a reduction of 1,5-naphthyridine-2-carbonitrile).[1]
Recrystallization Strategy
Due to the steep solubility curve in alcohols, Ethanol is the preferred solvent.
-
Dissolution: Dissolve crude material in minimal boiling Ethanol.
-
Precipitation: Slowly cool to room temperature. If no crystals form, add Hexane or Diethyl Ether dropwise as an anti-solvent until turbidity persists, then cool to 4°C.[2]
Flash Chromatography
The basic amine tail interacts with acidic silica silanols, causing "streaking" (tailing).
-
Mobile Phase: Use Dichloromethane (DCM) / Methanol gradients (e.g., 0% to 10% MeOH).[2]
-
Modifier (Critical): Add 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the mobile phase.[1][2] This competes for silanol sites, sharpening the peak shape and improving recovery.
Mechanistic Diagram: Solubility & Interaction[2]
The following graph visualizes the molecular interactions governing the solubility of the compound in different media.
Figure 2: Interaction mechanism of (1,5-Naphthyridin-2-yl)methanamine in varying solvent environments.
References
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Masdeu, C., et al. (2020).[2][4] "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 25(15), 3508.
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Litvinov, V. P. (2004).[2] "Advances in the chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(12).[2] (Provides foundational reactivity and solubility trends for the scaffold).
-
Brown, D. J. (2008).[2][5] "The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63." John Wiley & Sons. ( authoritative text on naphthyridine physicochemical properties).[1][2]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,5-Naphthyridine. [1][2]
